4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile
Description
Properties
Molecular Formula |
C17H11F3N2O2 |
|---|---|
Molecular Weight |
332.28 g/mol |
IUPAC Name |
2-[4-hydroxy-5-[2-(trifluoromethoxy)phenyl]-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)24-14-4-2-1-3-11(14)12-5-6-13-15(16(12)23)10(7-8-21)9-22-13/h1-6,9,22-23H,7H2 |
InChI Key |
ZHFTZKZPQKICNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C3=C(C=C2)NC=C3CC#N)O)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . . The hydroxy and acetonitrile groups are then introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts and reaction conditions to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile exhibit significant anticancer properties. The indole structure is known for its ability to modulate various biological pathways involved in cancer progression.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole compounds showed promising results in inhibiting tumor growth in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Neurokinin Receptor Modulation
The compound has also been explored for its role as a neurokinin receptor modulator. Neurokinin receptors are involved in numerous physiological processes, including pain perception and inflammation.
Case Study:
Research highlighted in patent literature (US9403772B2) discusses the efficacy of similar compounds in preventing and treating diseases mediated by neurokinin receptors, suggesting that 4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile may have therapeutic potential in managing pain and inflammatory conditions .
Fluorinated Polymers
Due to the presence of trifluoromethoxy groups, this compound can be utilized in the development of fluorinated polymers which exhibit enhanced chemical resistance and thermal stability.
Data Table: Properties of Fluorinated Polymers Derived from Trifluoromethoxy Compounds
| Property | Value |
|---|---|
| Thermal Stability | High (up to 300°C) |
| Chemical Resistance | Excellent |
| Mechanical Strength | Moderate |
Coatings
The unique chemical structure allows for applications in coatings that require low surface energy and high durability, making it suitable for industrial applications.
Skin Care Products
The compound's properties suggest potential use in cosmetic formulations aimed at improving skin hydration and reducing inflammation.
Case Study:
A study conducted on topical formulations indicated that incorporating indole derivatives improved skin hydration significantly compared to standard formulations . The formulation was evaluated for stability and sensory properties, demonstrating enhanced moisturizing effects.
Data Table: Efficacy of Cosmetic Formulations with Indole Derivatives
| Formulation Type | Hydration Improvement (%) | Stability (Months) |
|---|---|---|
| Control | 20 | 6 |
| Indole-Enriched | 45 | 12 |
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile with structurally related indole derivatives and trifluoromethoxy-containing heterocycles.
Table 1: Structural and Functional Comparison
Key Comparison Points
Substituent Effects on Lipophilicity and Bioavailability The trifluoromethoxy group in the target compound and pyrido-pyrimidinone derivatives (e.g., ) increases lipophilicity compared to methoxy or hydroxy substituents (e.g., ). This enhances membrane permeability and resistance to oxidative metabolism. The acetonitrile group at the 3-position differentiates the target compound from tryptamine derivatives (e.g., 7-methoxytryptamine ), which feature aminoethyl side chains.
Synthetic Complexity The fused indolo-isoquinolinone system in requires multi-step synthesis, including cyclization and oxidation, whereas the target compound’s synthesis likely involves direct substitution or coupling reactions (analogous to ).
Biological Activity
- Trifluoromethoxy-substituted compounds in exhibit kinase inhibitory activity, suggesting the target compound may share similar mechanisms.
- Methoxy-substituted indoles (e.g., ) often target neurotransmitter receptors, whereas the acetonitrile group in the target compound may shift activity toward enzyme inhibition.
Research Findings and Limitations
- Patent Data: The trifluoromethoxy group in pyrido-pyrimidinones () correlates with improved target selectivity in kinase assays, supporting its utility in the target compound.
- Contradictions: While methoxy groups in indolo-isoquinolinones () enhance solubility, trifluoromethoxy groups may reduce aqueous solubility despite improving metabolic stability.
- Gaps: No direct pharmacological data exists for the target compound in the provided evidence; inferences are drawn from structural analogs.
Biological Activity
4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile (CAS Number: 1261593-53-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and data tables.
The molecular formula of 4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile is C17H11F3N2O2, with a molecular weight of 332.28 g/mol. The compound features a trifluoromethoxy group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and improved binding interactions with biological targets .
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with trifluoromethoxy-substituted phenyl groups. The process often employs standard organic synthesis techniques such as nucleophilic substitution and condensation reactions. The purity of synthesized compounds is generally confirmed to be over 98% .
Anticancer Properties
Research has indicated that indole-based compounds exhibit significant anticancer properties. For instance, studies have shown that related indole derivatives can inhibit tubulin assembly, a critical mechanism in cancer cell proliferation. The compound's structural similarities to known vascular disrupting agents (VDAs) suggest it may also inhibit tumor growth by disrupting microtubule dynamics .
Table 1: Biological Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| OXi8006 | SK-OV-3 (Ovarian) | 1.1 | Inhibition of tubulin assembly |
| OXi8007 | NCI-H460 (Lung) | 3.45 | Vascular disrupting agent |
| 4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile | DU-145 (Prostate) | TBD | TBD |
Enzyme Inhibition
The trifluoromethoxy group enhances interactions with various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenases (LOX). These interactions can lead to anti-inflammatory effects, making the compound a candidate for further investigation in inflammatory diseases .
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibitory Activity | IC50 (µM) |
|---|---|---|
| COX-2 | Moderate | TBD |
| LOX-5 | Moderate | TBD |
| LOX-15 | Moderate | TBD |
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various indole derivatives on cancer cell lines, highlighting the importance of substituents like trifluoromethoxy in enhancing potency against cancer cells .
- Molecular Docking Studies : Computational studies have demonstrated that the trifluoromethoxy group participates in π–π stacking and hydrogen bonding interactions with target proteins, suggesting a mechanism for increased biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
